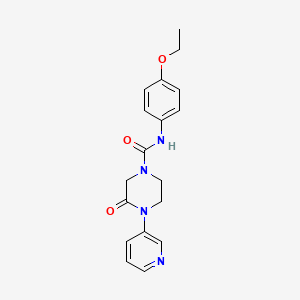

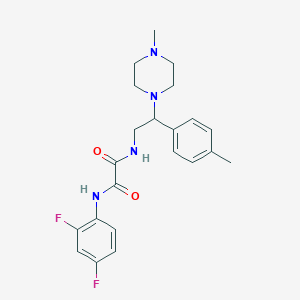

![molecular formula C8H3ClF3N3S3 B2557044 5-{[3-氯-5-(三氟甲基)-2-吡啶基]硫代}-1,3,4-噻二唑-2-硫醇 CAS No. 477846-12-1](/img/structure/B2557044.png)

5-{[3-氯-5-(三氟甲基)-2-吡啶基]硫代}-1,3,4-噻二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol” is a complex organic molecule. It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and a thiadiazole ring substituted with a thiol group . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 1,3,4-thiadiazole derivatives have been studied for their binding interactions with proteins such as tubulin . These interactions play an important role in their antitubulin polymerization and antiproliferative activities .科学研究应用

抗菌活性

噻二唑,包括与指定化合物相似的衍生物,因其抗菌特性而被广泛研究。它们对各种微生物表现出显着的活性,因为它们能够与细菌酶相互作用并破坏微生物细胞过程。噻二唑的构效关系 (SAR) 分析表明,杂环内硫原子和氮原子的存在对其抗菌功效至关重要 (Faruk Alam, 2018)。

合成方法

噻二唑衍生物的开发和合成,包括具有氟化基团(例如三氟甲基)的衍生物,在化学研究中具有重要意义。先进的合成技术,包括微波辅助合成,已被用于有效地创建这些化合物。这些方法提供了缩短反应时间和提高产率等优势,突出了噻二唑在化学合成中的多功能性 (R. Sakhuja, S. Panda, K. Bajaj, 2012)。

环境应用

对全氟烷基物质 (PFAS) 的环境降解的研究(与指定化合物具有相似的氟化部分)已获得关注。研究重点关注 PFAS 的微生物降解途径,旨在了解这些持久性化学物质如何在环境中被分解。这项研究对于制定减轻氟化化合物对环境影响的策略至关重要 (Jinxia Liu, Sandra Mejia Avendaño, 2013)。

传感和检测应用

噻二唑及其衍生物因其能选择性地与各种金属离子结合而被探索为化学传感器。此特性在环境监测中特别有用,在环境监测中需要对金属污染物进行灵敏检测。噻二唑的电子和结构特征使其适用于设计高效、选择性和灵敏的化学传感器 (H. M. Al-Saidi, Sikandar Khan, 2022)。

作用机制

Target of Action

- 5-FU primarily targets rapidly dividing cancer cells. It inhibits essential biosynthetic processes by interfering with nucleotide synthesis and DNA replication .

Mode of Action

Biochemical Pathways

- 5-FU impacts nucleotide metabolism and DNA synthesis. Reduced dTMP levels impair DNA repair, cell division, and tumor growth .

Result of Action

- Misincorporation of fluoronucleotides into RNA and DNA. Inhibition of TS disrupts DNA synthesis, leading to cell death .

未来方向

The future research directions for this compound and similar 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be further optimized and studied for their potential as therapeutic agents .

属性

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N3S3/c9-4-1-3(8(10,11)12)2-13-5(4)17-7-15-14-6(16)18-7/h1-2H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIOOYJKKQSGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SC2=NNC(=S)S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

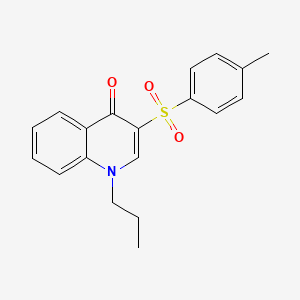

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

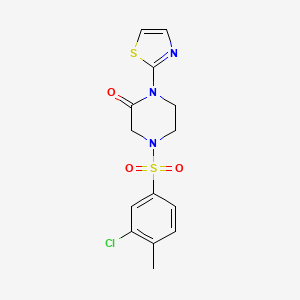

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

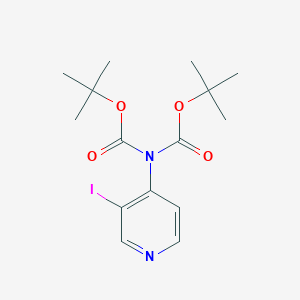

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)